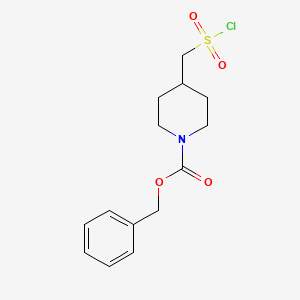

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQRDARBUIIJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174627 | |

| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-42-6 | |

| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211587-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines a plausible synthetic route, and describes its application in the construction of PROTACs. The guide is intended for researchers and scientists in the field of drug discovery and development, offering a technical resource for the synthesis and utilization of this important chemical entity.

Introduction

This compound is a bifunctional molecule increasingly utilized as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency of ternary complex formation and subsequent protein degradation.

The piperidine moiety in this compound provides a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation. The chlorosulfonyl group serves as a reactive handle for conjugation to a warhead (ligand for the target protein) or an E3 ligase ligand, typically through the formation of a stable sulfonamide bond.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1211587-42-6 | [1] |

| Molecular Formula | C₁₄H₁₈ClNO₄S | [1] |

| Molecular Weight | 331.815 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥97% | [1] |

| Predicted Boiling Point | 471.5±28.0 °C | [3] |

| Predicted Density | 1.330±0.06 g/cm³ | [3] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [2] |

Synthesis

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway starts from commercially available starting materials and employs common synthetic transformations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This section provides a hypothetical, yet detailed, experimental protocol for the synthesis of this compound. Caution: This is a proposed procedure and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

-

Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Tetrabutylammonium chloride

-

Hydrochloric acid (concentrated)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (1.0 eq) and dissolve it in dichloromethane (DCM).

-

Addition of Reagents: Add N-Chlorosuccinimide (NCS) (2.2 eq) and a catalytic amount of tetrabutylammonium chloride to the solution.

-

Acidification and Reaction: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (a few drops). Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Application in PROTAC Synthesis

This compound serves as a valuable linker for the modular synthesis of PROTACs. The chlorosulfonyl group readily reacts with primary or secondary amines on a warhead or E3 ligase ligand to form a stable sulfonamide linkage.

General Workflow for PROTAC Synthesis

The general workflow for incorporating this linker into a PROTAC molecule is depicted below. This typically involves a sequential coupling strategy.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Detailed Experimental Protocol (Illustrative Example)

This section provides an illustrative experimental protocol for the synthesis of a hypothetical PROTAC using this compound.

Step 1: Synthesis of the Linker-E3 Ligand Conjugate

-

Reaction Setup: Dissolve the E3 ligase ligand (containing a primary or secondary amine, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution.

-

Linker Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by flash column chromatography.

Step 2: Deprotection of the Cbz Group

-

Reaction Setup: Dissolve the Linker-E3 Ligand Conjugate in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 10 mol%).

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected intermediate.

Step 3: Final PROTAC Assembly

-

Reaction Setup: Dissolve the deprotected Linker-E3 Ligand intermediate (1.0 eq) and the warhead (containing a carboxylic acid, 1.1 eq) in an anhydrous aprotic solvent like DMF.

-

Coupling Reagent Addition: Add a peptide coupling reagent, such as HATU (1.2 eq), and a base, such as DIPEA (2.0 eq), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Workup and Purification: Purify the final PROTAC using preparative reverse-phase HPLC to obtain the desired product with high purity.

Characterization: The final PROTAC should be thoroughly characterized by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid piperidine core and reactive chlorosulfonyl handle provide medicinal chemists with a powerful tool for constructing sophisticated PROTAC linkers. The synthetic strategies and experimental protocols outlined in this guide, while illustrative, provide a solid foundation for researchers to design and synthesize novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers, such as those derived from this compound, will be paramount in developing the next generation of therapeutics.

References

Structure Elucidation of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. Due to the limited availability of direct experimental data in published literature, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectral data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a bifunctional molecule incorporating a piperidine core, a benzyl carbamate protecting group, and a reactive chlorosulfonylmethyl group. The presence of the sulfonyl chloride moiety makes it a valuable intermediate for the synthesis of various sulfonamide derivatives, which are of significant interest in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClNO₄S | PubChem[1][2] |

| Molecular Weight | 331.81 g/mol | Fluorochem[2] |

| IUPAC Name | This compound | Fluorochem[2] |

| CAS Number | 1211587-42-6 | Fluorochem[2] |

| Appearance | White to light yellow solid (predicted) | ChemicalBook[3] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C (recommended) | ChemicalBook[3] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from the commercially available Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate. This pathway leverages a well-established oxidative chlorination reaction.

Experimental Protocol: Hypothetical Synthesis

This protocol describes a potential method for the synthesis of this compound.

Step 1: Oxidation of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate

-

To a stirred solution of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (bleach, approximately 2.0-2.5 eq) while maintaining the temperature below 10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer, and wash it with a saturated solution of sodium bisulfite, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate sodium sulfinate, which may be used in the next step without further purification.

Step 2: Chlorination to this compound

-

Dissolve the crude sodium sulfinate intermediate in a suitable solvent like dichloromethane.

-

Add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. Alternatively, a system of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of hydrochloric acid can be used.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (benzyl) |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~4.20 | br d | 2H | Piperidine C2-H eq, C6-H eq |

| ~3.40 | d | 2H | -CH₂ -SO₂Cl |

| ~2.90 | t | 2H | Piperidine C2-H ax, C6-H ax |

| ~2.10 | m | 1H | Piperidine C4-H |

| ~1.95 | m | 2H | Piperidine C3-H eq, C5-H eq |

| ~1.50 | m | 2H | Piperidine C3-H ax, C5-H ax |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (carbamate) |

| ~136.5 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67.5 | -O-C H₂-Ph |

| ~65.0 | -C H₂-SO₂Cl |

| ~44.0 | Piperidine C 2, C 6 |

| ~38.0 | Piperidine C 4 |

| ~29.0 | Piperidine C 3, C 5 |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Ar-H stretch |

| ~2950, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1450, ~1495 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | S=O stretch (asymmetric) |

| ~1160 | Strong | S=O stretch (symmetric) |

| ~700, ~750 | Strong | Ar-H bend (out-of-plane) |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 332.0718 | [M+H]⁺ |

| 354.0537 | [M+Na]⁺ |

| 370.0277 | [M+K]⁺ |

Signaling Pathways and Biological Context

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential applications. The piperidine scaffold is a common feature in many biologically active compounds. The reactive sulfonyl chloride group allows for its use as a versatile building block in the synthesis of compound libraries targeting a wide range of biological targets. For instance, sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrases and proteases, which are implicated in various disease pathways.

Conclusion

This technical guide provides a foundational understanding of the structure, potential synthesis, and analytical characterization of this compound. While direct experimental data is scarce, the presented information, derived from established chemical principles and data from analogous structures, offers a robust framework for researchers working with this and related compounds. The versatile nature of this molecule makes it a promising starting material for the development of novel therapeutic agents. Further experimental validation of the proposed synthesis and predicted spectral data is encouraged to solidify the understanding of this compound's properties and potential applications.

References

An In-depth Technical Guide to Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

CAS Number: 1211587-42-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key chemical intermediate in the synthesis of targeted therapeutics. This document details its chemical properties, a proposed synthetic route, its critical role in the development of the SMYD3 inhibitor EPZ031686, and the associated signaling pathways.

Chemical and Physical Properties

This compound is a solid, with predicted physical properties summarized in the table below. These values are computationally derived and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClNO₄S | [1][2] |

| Molecular Weight | 331.81 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point (Predicted) | 471.5 ± 28.0 °C | [1] |

| Density (Predicted) | 1.330 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -2.28 ± 0.40 | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Synthesis and Reactivity

Proposed Experimental Protocol:

Step 1: Synthesis of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate

A likely precursor to the target sulfonyl chloride is the corresponding thiol. This transformation can be achieved from Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate via a two-step process involving initial conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

Step 2: Oxidative Chlorination to this compound

The intermediate thiol can then be converted to the final sulfonyl chloride through oxidative chlorination. A common method for this transformation is treatment with chlorine gas in the presence of an aqueous acid, or alternatively, using a reagent like sulfuryl chloride (SO₂Cl₂).

Application in Drug Discovery: Synthesis of EPZ031686

This compound is a crucial building block for the synthesis of EPZ031686, a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[3][4] SMYD3 is a lysine methyltransferase that has been implicated in the development and progression of various cancers.

Experimental Workflow: Synthesis of EPZ031686

The synthesis of EPZ031686 involves the coupling of this compound with a suitable amine-containing fragment. The sulfonyl chloride group of the title compound readily reacts with primary or secondary amines to form a stable sulfonamide linkage, which is a key structural feature of EPZ031686.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - this compound (C14H18ClNO4S) [pubchemlite.lcsb.uni.lu]

- 3. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data from various sources and presents it in a structured format, including tabulated properties and a generalized experimental workflow.

Chemical Identity and Physical Properties

This compound is a complex organic molecule containing a piperidine ring, a benzyl carbamate protecting group, and a reactive chlorosulfonylmethyl group. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and organic synthesis.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1211587-42-6[1][2] |

| Molecular Formula | C₁₄H₁₈ClNO₄S[1][2][3] |

| Molecular Weight | 331.81 g/mol [1] |

| Canonical SMILES | C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2[3] |

| InChI Key | JOQRDARBUIIJCV-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light yellow solid | [Chemical Supplier Data] |

| Purity | ≥95% | [2] |

| Boiling Point | 471.5 ± 28.0 °C (Predicted) | [Chemical Database] |

| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [Chemical Database] |

| pKa | -2.28 ± 0.40 (Predicted) | [Chemical Database] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [Chemical Database] |

Chemical Reactivity and Stability

The key reactive center of this molecule is the sulfonyl chloride (-SO₂Cl) group. Sulfonyl chlorides are known to be highly reactive towards nucleophiles.

-

Reaction with Amines: The sulfonyl chloride will readily react with primary and secondary amines to form stable sulfonamides. This is a common reaction in the synthesis of biologically active compounds.

-

Reaction with Alcohols and Phenols: In the presence of a base, it will react with alcohols and phenols to form sulfonate esters.

-

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis by water to form the corresponding sulfonic acid. Therefore, the compound should be handled under anhydrous conditions to prevent degradation.

The benzyl carbamate (Cbz) group serves as a protecting group for the piperidine nitrogen. It is stable under many reaction conditions but can be removed by catalytic hydrogenation.

Experimental Protocols

A generalized workflow for its synthesis and subsequent use in the preparation of a sulfonamide derivative is presented below.

Hypothetical Synthesis Protocol

A potential synthetic approach involves the oxidative chlorination of the corresponding thiol precursor, Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate.

Materials:

-

Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate

-

Chlorine gas or N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (if using NCS)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Slowly bubble chlorine gas through the solution or add a solution of NCS in DCM dropwise. If using NCS, add a catalytic amount of concentrated HCl.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding cold water.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Purification and Analysis

Purification: Due to the moisture sensitivity of the sulfonyl chloride, purification should be carried out using anhydrous solvents. Flash column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is a suitable method.

Analytical Characterization: The structure and purity of this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the benzyl, piperidine, and methylene groups and their respective chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information on the specific biological activity or the signaling pathways associated with this compound.

However, the piperidine and sulfonamide moieties are common pharmacophores found in a wide range of biologically active molecules. Piperidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including acting as enzyme inhibitors and CNS agents.[4] Sulfonamides are a well-established class of compounds with antibacterial, anticancer, and anti-inflammatory properties.

The high reactivity of the sulfonyl chloride group makes this compound a useful tool for covalent modification of biological targets, such as enzymes, which could be a strategy for developing irreversible inhibitors.[5][6] Further research is required to elucidate the specific biological functions of this compound.

The diagram below illustrates a hypothetical mechanism of action where the compound acts as a covalent inhibitor of a target enzyme.

Safety and Handling

Sulfonyl chlorides are corrosive and lachrymatory. They react with water to release hydrochloric acid. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a reactive chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. While specific biological data is currently lacking, its structural motifs suggest that its derivatives could possess interesting pharmacological properties. This guide provides a summary of its known properties and outlines general experimental approaches for its synthesis and handling, serving as a valuable resource for researchers in the field.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound, CasNo.1211587-42-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. PubChemLite - this compound (C14H18ClNO4S) [pubchemlite.lcsb.uni.lu]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel inhibition of porcine pepsin by a substituted piperidine. Preference for one of the enzyme conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of targeted therapeutic agents. This document details its chemical properties, a plausible synthetic pathway, and its application in the development of enzyme inhibitors.

Core Compound Data

This compound is a bifunctional molecule featuring a protected piperidine ring and a reactive sulfonyl chloride group. These structural motifs make it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₈ClNO₄S | [1][2][3] |

| Molecular Weight | 331.81 g/mol | [1][4] |

| CAS Number | 1211587-42-6 | [1][2][4] |

| IUPAC Name | benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | [1] |

| Canonical SMILES | C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | [1] |

| Physical State | Solid | |

| Storage Conditions | 2-8°C Refrigerator, Inert atmosphere, store in freezer, under -20°C | [4][5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would start from the commercially available N-Cbz-4-(hydroxymethyl)piperidine. This precursor would undergo transformation to introduce a thiol group, which is then oxidized to the desired sulfonyl chloride.

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It is based on standard organic chemistry methodologies.

Step 1: Synthesis of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (Thiol Intermediate)

This step would likely involve the conversion of the hydroxyl group of N-Cbz-4-(hydroxymethyl)piperidine to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a sulfur nucleophile (e.g., sodium hydrosulfide or thiourea followed by hydrolysis).

Step 2: Oxidative Chlorination to this compound

The thiol intermediate can be converted to the final sulfonyl chloride product through oxidative chlorination. Several methods are reported in the literature for this transformation.[6][7][8][9] A common and effective method involves the use of N-Chlorosuccinimide (NCS) in the presence of an acid.[10][11][12]

General Experimental Protocol for Oxidative Chlorination of Thiols:

-

The thiol is dissolved in a suitable solvent mixture, such as acetonitrile and aqueous hydrochloric acid.[10]

-

The solution is cooled to a low temperature (e.g., 0-10 °C) in an ice bath.[10]

-

N-Chlorosuccinimide (NCS) is added portion-wise to the stirred solution, maintaining the low temperature.[10]

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by chromatography if necessary.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules.

Intermediate for SMYD3 Inhibitor Synthesis

This compound is utilized in the synthesis of EPZ031686, which is recognized as the first orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[4] SMYD3 is a histone methyltransferase that has been implicated in the development of various cancers, making it an attractive target for therapeutic intervention.

The diagram below illustrates the role of this compound as a building block for an SMYD3 inhibitor and the general mechanism of action of such an inhibitor.

Caption: Synthetic pathway and mechanism of an SMYD3 inhibitor.

The logical workflow for the potential use of this compound in a research setting is outlined below.

Caption: Workflow for developing a therapeutic candidate.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 1stsci.com [1stsci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1211587-42-6|this compound|BLD Pharm [bldpharm.com]

- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 12. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]

In-depth Technical Guide: Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the IUPAC name This compound . It is identified by the CAS Number 1211587-42-6. This molecule belongs to the class of piperidine derivatives, which are common structural motifs in a wide range of pharmaceuticals and bioactive molecules. The presence of a reactive chlorosulfonyl group and a benzyl carbamate protecting group suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known properties of this compound, based on currently available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211587-42-6 | [1] |

| Molecular Formula | C₁₄H₁₈ClNO₄S | [1] |

| Molecular Weight | 331.81 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | Typically ≥97% | [3] |

| Boiling Point (Predicted) | 471.5 ± 28.0 °C | [2][4] |

| Density (Predicted) | 1.330 ± 0.06 g/cm³ | [2][4] |

| Storage | Inert atmosphere, store in freezer under -20°C | [2] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis would likely involve the introduction of the chlorosulfonylmethyl group at the 4-position of a suitably protected piperidine ring. A possible logical workflow for its synthesis is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

While specific studies detailing the use of this compound are limited, its structural features suggest several potential applications in medicinal chemistry. The chlorosulfonyl group is a versatile functional handle that can react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This makes the compound a potentially valuable building block for creating libraries of novel compounds for biological screening.

Piperidine scaffolds are prevalent in many approved drugs, often serving as a core structure to orient functional groups for optimal interaction with biological targets. The benzyl carbamate (Cbz) group is a common protecting group for amines, which can be readily removed under specific conditions to allow for further chemical modification.

Signaling Pathways and Mechanism of Action

Currently, there is no published research that elucidates a specific mechanism of action or delineates the involvement of this compound in any signaling pathways. Its role is primarily understood as a chemical intermediate for the synthesis of more complex molecules that may have biological activity. The biological effects of any derivatives would be highly dependent on the nature of the chemical moiety attached to the sulfonyl group and any modifications to the piperidine ring.

Conclusion

This compound is a commercially available piperidine derivative with potential as a synthetic intermediate in drug discovery and development. Its key chemical and physical properties are well-documented. However, a detailed understanding of its synthesis, specific experimental applications, and biological activity is currently lacking in publicly accessible scientific literature. Further research is required to fully explore the potential of this compound and its derivatives as novel therapeutic agents. Researchers interested in utilizing this compound would need to develop and validate their own synthetic and experimental protocols.

References

Retrosynthetic Analysis and Synthetic Route for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis and a plausible synthetic pathway for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The proposed synthesis is designed to be efficient and utilize readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (I), suggests a strategy that disconnects the molecule at key functional groups to identify simpler, more accessible precursors.

The primary disconnection point is the sulfonyl chloride moiety. Sulfonyl chlorides are commonly synthesized from the corresponding thiols through oxidative chlorination. This leads to the precursor Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (II).

Further disconnection of the thiol (II) involves the carbon-sulfur bond. Thiols can be prepared from alcohols via a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by displacement with a sulfur nucleophile, or more directly through a Mitsunobu reaction with thioacetic acid followed by hydrolysis. This retrosynthetic step points to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (III) as a key intermediate. This intermediate is a commercially available starting material, making it an excellent entry point for the forward synthesis.

The retrosynthetic pathway is visualized in the following diagram:

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

The overall synthetic workflow is as follows:

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate via Mitsunobu Reaction

This step involves the conversion of the primary alcohol to a thioacetate using thioacetic acid under Mitsunobu conditions.

-

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thioacetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

-

After stirring for 15 minutes, add thioacetic acid (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford S-((1-(benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate.

-

Step 2: Synthesis of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (Hydrolysis of Thioacetate)

This step involves the hydrolysis of the thioacetate to the corresponding thiol.

-

Materials:

-

S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl) (1 M)

-

-

Procedure:

-

Dissolve S-((1-(benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (2.0 eq) in water or potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate.

-

Step 3: Synthesis of this compound (Oxidative Chlorination)

This final step converts the thiol to the target sulfonyl chloride using N-chlorosuccinimide (NCS) and hydrochloric acid.[1][2][3]

-

Materials:

-

Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate

-

N-Chlorosuccinimide (NCS)

-

2 M Hydrochloric acid (HCl)

-

Acetonitrile (MeCN)

-

Isopropyl ether (IPE) or Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred mixture of 2 M HCl (0.5 mL per mmol of thiol) and acetonitrile (2.5 mL per mmol of thiol), add N-Chlorosuccinimide (4 equivalents) at 10 °C.[2]

-

Cool the resulting suspension to 10 °C.

-

Prepare a solution of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (1 equivalent) in acetonitrile (0.5 mL per mmol of substrate).[2]

-

Add the thiol solution dropwise to the NCS suspension while maintaining the internal temperature below 20 °C.[2]

-

Stir the reaction mixture at this temperature for 10-30 minutes.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with isopropyl ether or dichloromethane.

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.

-

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthetic route. Yields for steps 1 and 2 are estimated based on typical efficiencies for these reaction types, while the yield for step 3 is based on reported literature values for similar substrates.[2][3]

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Thioacetylation | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate | PPh₃, DIAD/DEAD, Thioacetic acid | THF | 0 to RT | 12-24 | 80-90 (Est.) |

| 2 | Hydrolysis | S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate | Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | NaOH or K₂CO₃ | MeOH | RT | 2-4 | 90-95 (Est.) |

| 3 | Oxidative Chlorination | Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | This compound | NCS, HCl | MeCN | 10-20 | 0.2-0.5 | ~90 |

Safety Considerations

-

Thioacetic acid is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

DIAD and DEAD are toxic and potentially explosive. Handle with care and avoid heating.

-

N-Chlorosuccinimide is an irritant. Avoid contact with skin and eyes.

-

The oxidative chlorination reaction can be exothermic.[1] Proper temperature control is crucial to prevent runaway reactions.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Key starting materials for synthesizing Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate can be envisioned as a five-step process commencing from readily available 4-piperidinecarboxylic acid. The core strategy involves the protection of the piperidine nitrogen, functional group interconversion at the 4-position, and a final chlorosulfonation step.

Caption: Proposed multi-step synthesis of this compound.

Key Starting Materials and Intermediates

The successful synthesis of the target compound relies on the procurement or synthesis of several key molecules.

| Compound Name | Structure | Role | CAS Number |

| 4-Piperidinecarboxylic acid | C₆H₁₁NO₂ | Starting Material | 498-94-2 |

| Benzyl Chloroformate | C₈H₇ClO₂ | Reagent | 501-53-1 |

| Benzyl 4-carboxypiperidine-1-carboxylate | C₁₄H₁₇NO₄ | Intermediate | 148763-78-2 |

| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | Reagent | 16853-85-3 |

| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₁₄H₁₉NO₃ | Intermediate | 122860-33-7 |

| Thionyl chloride (SOCl₂) | Cl₂OS | Reagent | 7719-09-7 |

| Benzyl 4-(chloromethyl)piperidine-1-carboxylate | C₁₄H₁₈ClNO₂ | Intermediate | 182332-90-5 |

| Sodium Thiosulfate | Na₂S₂O₃ | Reagent | 7772-98-7 |

| Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | C₁₄H₁₉NO₂S | Intermediate | N/A |

| Chlorine (Cl₂) | Cl₂ | Reagent | 7782-50-5 |

| This compound | C₁₄H₁₈ClNO₄S | Final Product | 1211587-42-6 |

Experimental Protocols

The following are generalized experimental protocols for each step of the proposed synthesis. Researchers should adapt these procedures based on laboratory conditions and safety protocols.

Step 1: N-Protection of 4-Piperidinecarboxylic acid

This step involves the protection of the secondary amine of the piperidine ring with a benzyl carboxylate (Cbz) group.

Methodology:

-

Dissolve 4-Piperidinecarboxylic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide or sodium carbonate) and cool the mixture in an ice bath.

-

Slowly add Benzyl Chloroformate dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield Benzyl 4-carboxypiperidine-1-carboxylate.

| Inputs | Outputs |

| 4-Piperidinecarboxylic acid | Benzyl 4-carboxypiperidine-1-carboxylate |

| Benzyl Chloroformate | Toluene (byproduct) |

| Base (e.g., NaOH) | Water |

| Solvent (e.g., Water) |

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid functional group is reduced to a primary alcohol.

Methodology:

-

Suspend Lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of Benzyl 4-carboxypiperidine-1-carboxylate in dry THF to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate[1][2].

| Inputs | Outputs |

| Benzyl 4-carboxypiperidine-1-carboxylate | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate |

| Lithium aluminum hydride | Aluminum salts (byproduct) |

| Solvent (e.g., THF) |

Step 3: Chlorination of the Hydroxymethyl Group

The primary alcohol is converted to a chloride, a good leaving group for the subsequent nucleophilic substitution.

Methodology:

-

Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 4-(chloromethyl)piperidine-1-carboxylate.

| Inputs | Outputs |

| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | Benzyl 4-(chloromethyl)piperidine-1-carboxylate |

| Thionyl chloride | Sulfur dioxide (byproduct) |

| Solvent (e.g., DCM) | Hydrogen chloride (byproduct) |

Step 4: Formation of the Thiol

The chloromethyl intermediate is converted to a mercaptomethyl group.

Methodology:

-

Dissolve Benzyl 4-(chloromethyl)piperidine-1-carboxylate in a suitable solvent mixture, such as ethanol and water.

-

Add an excess of sodium thiosulfate and heat the mixture to reflux for several hours to form the Bunte salt intermediate.

-

After cooling, add an acid (e.g., HCl) and heat the mixture to hydrolyze the Bunte salt to the corresponding thiol.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate.

| Inputs | Outputs |

| Benzyl 4-(chloromethyl)piperidine-1-carboxylate | Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate |

| Sodium thiosulfate | Sodium chloride (byproduct) |

| Solvent (e.g., Ethanol/Water) | Sulfurous acid (byproduct) |

Step 5: Oxidative Chlorination to the Sulfonyl Chloride

The final step involves the oxidation of the thiol in the presence of chlorine to form the sulfonyl chloride.

Methodology:

-

Dissolve Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate in a suitable solvent, such as a mixture of acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the solution while stirring vigorously.

-

Monitor the reaction by TLC. Once the starting material is consumed, stop the chlorine gas flow.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford the final product, this compound.

| Inputs | Outputs |

| Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | This compound |

| Chlorine gas | Hydrogen chloride (byproduct) |

| Solvent (e.g., Acetic acid/Water) |

Conclusion

This technical guide outlines a logical and feasible synthetic route to this compound from 4-piperidinecarboxylic acid. While the presented protocols are based on established chemical transformations, optimization and validation of each step are necessary to ensure high yields and purity. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Functional Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the sulfonyl chloride functional group, a cornerstone in modern organic synthesis and medicinal chemistry. Its highly electrophilic nature makes it a versatile precursor for a wide array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are integral to numerous therapeutic agents.

Core Reactivity and Mechanism

The reactivity of a sulfonyl chloride (R-SO₂Cl) is dominated by the electrophilic character of the sulfur atom.[1][2] This is a consequence of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This polarization facilitates nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

The general mechanism for the reaction of a sulfonyl chloride with a nucleophile is a nucleophilic substitution at the sulfur atom. For arenesulfonyl chlorides and most alkanesulfonyl chlorides, this proceeds via a concerted SN2-like mechanism.[3] However, for alkanesulfonyl chlorides possessing an α-hydrogen, an alternative pathway, the elimination-addition mechanism, is possible, particularly in the presence of a base. This pathway involves the formation of a highly reactive sulfene intermediate (RCH=SO₂), which is then trapped by the nucleophile.[4][5]

General Reaction Scheme:

Caption: General nucleophilic substitution reaction of a sulfonyl chloride.

Key Reactions of Sulfonyl Chlorides

The versatile reactivity of sulfonyl chlorides allows for the synthesis of a diverse range of organic compounds.

Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides.[6][7] This reaction is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a multitude of drugs, including antibiotics (sulfa drugs), diuretics, and hypoglycemic agents.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

Formation of Sulfonate Esters

Sulfonyl chlorides react with alcohols in the presence of a base to yield sulfonate esters.[1][4][9] This reaction is widely used to convert the hydroxyl group of an alcohol into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[10] Commonly used sulfonyl chlorides for this purpose include tosyl chloride (p-toluenesulfonyl chloride), mesyl chloride (methanesulfonyl chloride), and triflyl chloride (trifluoromethanesulfonyl chloride).

Hydrolysis to Sulfonic Acids

In the presence of water, sulfonyl chlorides are hydrolyzed to the corresponding sulfonic acids.[4] This reaction is generally considered a side reaction and is often undesirable during the synthesis of sulfonamides or sulfonate esters, highlighting the need for anhydrous reaction conditions.

Friedel-Crafts Sulfonylation

Arenesulfonyl chlorides can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones. This is an electrophilic aromatic substitution reaction known as the Friedel-Crafts sulfonylation.[4]

Reduction to Sulfinamides

Sulfonyl chlorides can be reduced to sulfinamides in a one-pot procedure.[11] This transformation provides access to a different class of sulfur-containing compounds with their own unique chemical properties and potential biological activities.

The Role of Sulfonyl Chlorides in Drug Development

The sulfonyl chloride functional group is a crucial building block in the synthesis of pharmaceuticals.[1][2] Its ability to readily form stable sulfonamide linkages is a cornerstone of modern drug discovery.[12]

-

Introduction of the Sulfonamide Moiety: The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for specific interactions with biological targets.[1][7]

-

Modification of Physicochemical Properties: The introduction of a sulfonyl group can significantly alter the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.[1]

-

Prodrug Strategies: Sulfonate esters can be employed as prodrugs, which are inactive precursors that are converted into the active drug in the body.[1]

Quantitative Data on Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituent 'R'. Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom, thereby increasing the reaction rate with nucleophiles.[13]

Table 1: Relative Reactivity of Substituted Benzenesulfonyl Chlorides

| Substituent (para to -SO₂Cl) | Relative Rate of Hydrolysis |

| -OCH₃ | 0.4 |

| -CH₃ | 0.7 |

| -H | 1.0 |

| -Cl | 3.6 |

| -NO₂ | 41 |

Data is illustrative and based on general principles of electronic effects.

Table 2: Spectroscopic Data for Sulfonyl Chlorides and Derivatives

| Functional Group | IR Absorption (cm⁻¹) - Asymmetric Stretch | IR Absorption (cm⁻¹) - Symmetric Stretch |

| Sulfonyl Chloride (R-SO₂Cl) | 1370-1410[14] | 1166-1204[14] |

| Sulfonamide (R-SO₂NHR') | ~1350 | ~1160 |

| Sulfonate Ester (R-SO₂OR') | ~1370 | ~1175 |

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol describes the synthesis of an N-substituted-2,4-dichlorobenzenesulfonamide as a representative example.[8]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a sulfonamide.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).[8]

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.[8]

-

Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[8]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[8]

General Protocol for the Synthesis of a Sulfonate Ester

This protocol describes the general synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride.[9][10]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a sulfonate ester.

Methodology:

-

Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add the sulfonyl chloride (1.1 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion

The sulfonyl chloride functional group is a highly valuable and reactive moiety in organic synthesis. Its predictable reactivity with a wide range of nucleophiles, particularly amines and alcohols, makes it an indispensable tool for the construction of complex molecules, especially in the field of drug discovery and development. A thorough understanding of its reactivity, reaction mechanisms, and handling procedures is essential for any researcher or scientist working in these areas.

References

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. thieme-connect.com [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. eurjchem.com [eurjchem.com]

- 10. periodicchemistry.com [periodicchemistry.com]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. acdlabs.com [acdlabs.com]

The Enduring Guardian: A Technical Guide to the N-Cbz Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthesis and functionalization often necessitate the use of protecting groups to control the reactivity of the secondary amine. Among the arsenal of available protective moieties, the benzyloxycarbonyl (Cbz or Z) group remains a foundational and highly relevant tool. This in-depth technical guide provides a comprehensive overview of the role and application of the N-Cbz protecting group in piperidine synthesis. We detail its advantages, such as its stability and tendency to impart crystallinity, and its primary cleavage method, catalytic hydrogenolysis. This document provides detailed experimental protocols, quantitative data on reaction yields, and troubleshooting strategies to address common challenges, serving as a critical resource for professionals in organic synthesis and drug development.

Introduction: The Importance of N-Protection in Piperidine Synthesis

Piperidine and its derivatives are among the most significant synthetic fragments in drug design, present in a wide range of pharmaceuticals.[1] The nucleophilic and basic nature of the piperidine nitrogen, however, requires it to be masked during many synthetic transformations to prevent unwanted side reactions. The ideal protecting group should be easy to install, stable under various reaction conditions, and removable selectively in high yield.[2]

The benzyloxycarbonyl (Cbz) group, a carbamate-type protecting group, has been a mainstay in organic synthesis since its introduction.[2] It effectively suppresses the nucleophilicity of the piperidine amine, enabling a wide array of subsequent chemical modifications on the piperidine scaffold or its substituents.[1]

Core Concepts of the N-Cbz Group

The N-Cbz group is installed by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) or a related reagent. This forms a stable carbamate linkage that is robust under many conditions where other common protecting groups, like the tert-butyloxycarbonyl (Boc) group, might be labile.

Key Advantages

-

Stability: The Cbz group is highly stable under basic, nucleophilic, and mildly acidic conditions, making it orthogonal to both Fmoc (base-labile) and Boc (acid-labile) protecting groups.[1]

-

Crystallinity: The introduction of the aromatic Cbz group often imparts crystallinity to intermediates, which can significantly simplify purification by recrystallization instead of chromatography—a major advantage in large-scale synthesis.[2]

-

Suppression of Racemization: In chiral piperidines, the urethane nature of the Cbz group helps to minimize the risk of racemization at adjacent stereocenters during subsequent synthetic steps.[2]

-

Mild Deprotection: The primary method for Cbz removal, catalytic hydrogenolysis, proceeds under neutral pH and mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Primary Deprotection Strategy: Catalytic Hydrogenolysis

The most common and mildest method for cleaving the N-Cbz bond is catalytic hydrogenolysis. Using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source, the benzyl C-O bond is cleaved, which then undergoes spontaneous decarboxylation to release the free amine, with only toluene and carbon dioxide as byproducts.

Quantitative Data: N-Cbz Protection of Piperidine Derivatives

The efficiency of N-Cbz protection can be influenced by the choice of base, solvent, and the specific piperidine substrate. The following table summarizes yields reported for the N-Cbz protection of 4-substituted piperidines under various conditions.

| Starting Material | Reagent | Base | Solvent System | Temp. | Time | Yield (%) | Reference |

| 4,4-Piperidinediol HCl | Cbz-Cl | Na₂CO₃ | THF / H₂O | RT | 9 h | 100% | [2] |

| 4-Piperidone HCl·H₂O | Cbz-Cl | DIPEA | CH₂Cl₂ | 0°C to RT | 2 h | 85% | [3] |

| Piperidine-4-carboxylic acid | Cbz-Cl | NaHCO₃ | THF / H₂O | 0°C to RT | 5 h | 96% | (Based on a multi-step synthesis)[1] |

| Piperidin-4-one HCl | Cbz-Cl | Triethylamine | CH₂Cl₂ | 0°C to RT | Overnight | High (not specified) | [2] |

Experimental Protocols

The following protocols provide detailed, reproducible methodologies for the protection of a piperidine nitrogen with a Cbz group and its subsequent removal.

Protocol 1: N-Cbz Protection of 4-Piperidone

This protocol describes the protection of 4-piperidone hydrochloride monohydrate using benzyl chloroformate and an organic base.

Materials:

-

4-Piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol)

-

Diisopropylethylamine (DIPEA) (3.40 mL, 19.5 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1.54 mL, 10.7 mmol)

-

Dichloromethane (DCM), anhydrous (65 mL)

-

Water

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

A solution of 4-piperidone hydrochloride monohydrate in dry DCM (40 mL) is stirred in a flask and cooled to 0°C using an ice bath.

-

DIPEA is added, and the mixture is stirred for five minutes.

-

Benzyl chloroformate is added dropwise over 20 minutes, ensuring the temperature remains at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional two hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is partitioned between DCM (25 mL) and water (15 mL).

-

The layers are separated, and the aqueous phase is extracted with DCM (2 x 25 mL).

-

The combined organic phases are washed with brine (1 x 15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography (silica gel, gradient of 20% to 40% EtOAc in hexanes) to yield N-Cbz-4-piperidone as a clear oil (approx. 1.20 g, 85%).[3]

Protocol 2: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenolysis

This protocol describes the standard method for Cbz group removal using hydrogen gas and a palladium catalyst.

Materials:

-

N-Cbz protected piperidine derivative (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 wt% of substrate)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

-

Celite® for filtration

Procedure:

-

Dissolve the N-Cbz protected piperidine in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. This cycle should be repeated three times.

-

Stir the mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent to ensure full recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative. The product is often clean enough for the next step, but can be purified further if necessary.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism for N-Cbz protection of a piperidine.

Caption: Deprotection of N-Cbz piperidine via hydrogenolysis.

References

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The inherent structural features of this molecule, namely the protected piperidine ring and the reactive sulfonyl chloride group, provide a facile entry point for the development of diverse chemical libraries. The piperidine moiety is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for precise three-dimensional orientation of pharmacophoric elements. The sulfonyl chloride functional group allows for straightforward derivatization to form sulfonamides, a class of compounds with a rich history in drug discovery, exhibiting a broad spectrum of therapeutic applications including antibacterial, anticancer, and anti-inflammatory activities.

This technical guide provides a comprehensive overview of the utility of the this compound scaffold in drug discovery, based on the synthesis and biological evaluation of analogous piperidine sulfonamide derivatives. Due to the limited publicly available data on the direct use of this specific reagent, this guide leverages information from closely related structures to illustrate its potential applications, synthetic methodologies, and biological importance.

Synthetic Pathways and Methodologies

The primary utility of this compound lies in its reactivity towards nucleophiles, particularly amines, to form stable sulfonamide linkages. The general synthetic approach involves the reaction of the sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide derivative. The benzyl carbamate protecting group on the piperidine nitrogen can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization at this position.

General Experimental Protocol for the Synthesis of Piperidine Sulfonamide Derivatives

The following protocol is a generalized procedure based on the synthesis of analogous piperidine sulfonamides.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the desired amine (1.0 eq) in anhydrous DCM, add triethylamine (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.

Caption: A generalized workflow for the synthesis of piperidine sulfonamide derivatives.

Applications in Drug Discovery: Case Studies of Analogous Scaffolds

While specific examples utilizing this compound are not extensively reported in peer-reviewed literature, the broader class of piperidine sulfonamides has shown significant promise in various therapeutic areas.

Antibacterial Agents

Piperidine sulfonamides have been investigated as potential antibacterial agents. The sulfonamide moiety can act as a structural mimic of p-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis. Inhibition of DHPS leads to the disruption of bacterial growth.

Quantitative Data: Antibacterial Activity of Piperidine Sulfonamide Analogs

The following table summarizes the in vitro antibacterial activity of a series of sulfonamide derivatives containing a piperidine moiety against plant pathogenic bacteria.[1]

| Compound | Target Organism | EC50 (µg/mL) |

| Analog 1 | Xanthomonas oryzae pv. oryzae (Xoo) | 15.34 |

| Analog 2 | Xanthomonas oryzae pv. oryzae (Xoo) | 8.76 |

| Analog 3 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |

| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |